p-Phenylenediglyoxal
Overview
Description
p-Phenylenediglyoxal is an organic compound with the molecular formula C10H10O6 It is a derivative of benzene, featuring two glyoxal groups attached to the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Phenylenediglyoxal can be synthesized through several methods. One common approach involves the oxidation of 1,4-diacetylbenzene using selenium dioxide in a solvent such as 1,4-dioxane. The reaction is typically carried out under reflux conditions for about 14 hours . Another method involves the hydrolysis of this compound bis(methylhemimercaptal) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: p-Phenylenediglyoxal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-phenylenediglycolic acid.
Reduction: Reduction of this compound can yield p-diacetylbenzene.
Substitution: It can participate in substitution reactions, particularly involving the glyoxal groups.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in 1,4-dioxane under reflux conditions.
Reduction: Zinc dust and acetic acid.
Major Products:
Oxidation: p-Phenylenediglycolic acid.
Reduction: p-Diacetylbenzene.
Scientific Research Applications
p-Phenylenediglyoxal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-phenylenediglyoxal involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The glyoxal groups can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications .
Comparison with Similar Compounds
Phenylglyoxal: Similar in structure but contains only one glyoxal group.
p-Phenylenediamine: Contains amino groups instead of glyoxal groups.
Properties
IUPAC Name |
2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYNRIBBFRFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181239 | |
Record name | 1,4-Phenyldiglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-16-7 | |
Record name | 1,4-Phenyldiglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Phenyldiglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route to obtaining p-phenylenediglyoxal as described in the research?
A1: The research outlines a multi-step synthesis of this compound starting from dimethyl terephthalate. [] First, dimethyl terephthalate reacts with methylsulfinylcarbanion in dimethyl sulfoxide (DMSO) to generate a solution containing the carbanion of 1,4-bis(methylsulfinyl acetyl)benzene. Treatment of this solution with an aqueous acid triggers a Pummerer rearrangement, yielding this compound bis(methylhemimercaptal). Finally, hydrolysis of this intermediate compound leads to the formation of this compound. []
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